Conformational Dynamics: Reduced Base-Stacking in ApUpG vs. ApApA and ApApG
ApUpG exhibits significantly reduced base-stacking compared to the trinucleotides ApApA and ApApG. 13C-NMR spectroscopy reveals that upon decreasing temperature from 70°C to 11°C, ApApA and ApApG show large shielding effects (up to 1.7 ppm) of base carbons, whereas ApUpG displays markedly smaller shielding changes [1]. Furthermore, 13C-31P coupling analysis demonstrates that the population of the anti rotamer about the O5′-C5′ bond is lower in ApUpG (approximately 75%) than in ApApA and ApApG (up to 98%), and the CCOP coupling data indicate a substantially different blend of rotamers about the C3′-O3′ bond, shifting from 89/11% (antiperiplanar/synclinal) in ApApG to 55/45% in ApUpG [1].
| Evidence Dimension | Base carbon 13C-NMR shielding upon cooling from 70°C to 11°C |
|---|---|
| Target Compound Data | ApUpG: Smaller shielding changes in base carbons |
| Comparator Or Baseline | ApApA and ApApG: Large shielding up to 1.7 ppm |
| Quantified Difference | ApUpG exhibits substantially less shielding, indicating reduced stacking |
| Conditions | 13C-NMR at natural abundance, single-stranded trimers, 70°C to 11°C temperature range |
Why This Matters
Procurement of ApUpG is essential for studies requiring a less-stacked, more flexible trinucleotide conformation, which may more accurately mimic the transient structural states of mRNA during translation initiation.
- [1] Stone, M. P., Winkle, S. A., & Borer, P. N. (1986). 13C-NMR of ribosyl ApApA, ApApG and ApUpG. Journal of Biomolecular Structure and Dynamics, 3(4), 767-781. View Source
